n-Pent-4-ynyl-cyclopentylcarboxamide
Description
n-Pent-4-ynyl-cyclopentylcarboxamide is a synthetic carboxamide derivative characterized by a cyclopentylcarboxamide core linked to a pent-4-ynyl substituent. The cyclopentyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The terminal alkyne (pent-4-ynyl) moiety introduces reactivity for further functionalization, making it a candidate for click chemistry applications or targeted drug design .
Synthesis of such compounds typically involves acylation of an amine precursor with cyclopentylcarbonyl chloride under controlled conditions, analogous to methods used for cyclopentyl fentanyl derivatives . However, the absence of direct studies on this compound necessitates extrapolation from structurally related carboxamides.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-pent-4-ynylcyclopentanecarboxamide |
InChI |
InChI=1S/C11H17NO/c1-2-3-6-9-12-11(13)10-7-4-5-8-10/h1,10H,3-9H2,(H,12,13) |
InChI Key |
PSJGILBBEFXERZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC(=O)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopentyl Fentanyl
Structure: Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide) replaces the N-propionyl group of fentanyl with a cyclopentanecarbonyl group, enhancing lipophilicity and opioid receptor binding . Synthesis: Synthesized via N-acylation of 4-ANPP (4-anilino-N-phenethylpiperidine) with cyclopentanecarbonyl chloride . Pharmacology: A potent μ-opioid receptor agonist with ~50× the potency of morphine, posing significant overdose risks due to high receptor affinity .
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
Structure: Features a cyclopentylcarboxamide core with 4-methoxyphenyl and phenyl substituents.
1-Benzyl-4-phenylamino-4-piperidinecarboxamide
Structure: Piperidine-based carboxamide with benzyl and phenylamino groups. The piperidine ring introduces basicity, influencing solubility and CNS penetration . Synthesis: Involves multi-step reactions, including benzylation and carboxamide formation via mixed carbonates .
Data Table: Comparative Analysis of Carboxamide Derivatives
*Inferred from analogous syntheses.
Research Findings and Implications
- Lipophilicity Trends: Cyclopentyl substituents increase logP values across analogs, enhancing blood-brain barrier penetration (e.g., cyclopentyl fentanyl’s opioid activity) . The pent-4-ynyl group in the target compound may further elevate lipophilicity compared to methoxy or phenylamino derivatives.
- Receptor Specificity: Piperidine-containing analogs (e.g., cyclopentyl fentanyl) exhibit strong opioid receptor binding, while non-piperidine carboxamides (e.g., N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide) may diverge in target profiles .
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